(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid
Description
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid is a chiral morpholine derivative characterized by a six-membered morpholine ring containing an oxygen atom, a tert-butoxycarbonyl (Boc) protecting group at position 4, a methyl substituent at position 6, and a carboxylic acid group at position 2. The Boc group serves to protect the nitrogen atom during synthetic processes, enhancing stability and solubility in organic solvents . The stereochemistry (3R,6S) is critical for its conformational behavior and interactions in biological or catalytic systems. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or peptidomimetics.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(3R,6S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(8(6-16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
YETZLQBPPWVQQU-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid typically involves the following steps:
Boc Protection: The starting material, 6-methylmorpholine, undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydrogenation: The protected intermediate is then subjected to catalytic hydrogenation to reduce any double bonds.
Purification: The final product is purified through crystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Boc protection and hydrogenation processes. The use of continuous flow reactors and automated purification systems enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced morpholine compounds, and substituted morpholine derivatives .
Scientific Research Applications
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric hindrance, protecting the nitrogen atom during reactions. This protection allows for selective reactions at other sites on the molecule. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with two analogs:
Key Observations:
Ring Type : Morpholine (oxygen-containing) vs. piperidine (all-carbon) alters polarity and hydrogen-bonding capacity. The oxygen in morpholine increases hydrophilicity compared to piperidine derivatives .
Substituents :
- The Boc group in both the target compound and the piperidine analog enhances solubility but may sterically hinder interactions in biological systems.
- The methyl group in the target compound improves lipophilicity, favoring membrane permeability, whereas the phenyl group in the piperidine analog introduces aromatic π-π interactions but reduces aqueous solubility .
Stereochemistry : The (3R,6S) configuration in the target compound vs. (3S,4R) in the piperidine analog leads to distinct spatial arrangements, affecting binding affinities and enantioselectivity.
Crystallographic Behavior
- The target compound’s stereochemistry is confirmed using SHELX software (e.g., SHELXL for refinement) and Flack parameters to resolve enantiomorphic ambiguities .
- The piperidine analog’s crystal structure (space group 2a) shows distinct lattice parameters compared to morpholine derivatives, influenced by phenyl group bulkiness .
Biological Activity
Introduction
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid is a morpholine derivative with significant implications in medicinal chemistry. The unique structural features of this compound, such as the tert-butoxycarbonyl protecting group and the carboxylic acid functionality, contribute to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 2381666-08-4
Structural Features
| Feature | Description |
|---|---|
| Morpholine Derivative | Contains a cyclic amine structure |
| Tert-butoxycarbonyl Group | Commonly used as a protecting group for amines |
| Carboxylic Acid Functionality | Enhances solubility and biological interactions |
Antimicrobial Properties
Research indicates that morpholine derivatives exhibit a range of biological activities, particularly antimicrobial effects. For instance, compounds structurally similar to (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid have shown potent antibacterial properties against various strains of bacteria.
Case Study: Antibacterial Efficacy
A study evaluating dual inhibitors of bacterial topoisomerases demonstrated that compounds with similar structural motifs displayed minimal inhibitory concentrations (MICs) against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. For example, compound 7a from the study exhibited MICs ranging from <0.03125 to 0.25 μg/mL against certain Gram-positive bacteria .
Predictive Models for Biological Activity
Utilizing computational models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid based on its structural characteristics. These models can predict various pharmacological effects and help identify potential therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound. The presence of specific functional groups influences its reactivity and interaction with biological targets.
Key Findings from SAR Studies
- Functional Groups : The tert-butoxycarbonyl group enhances stability and solubility.
- Methyl Substitution : The 6-methyl group may influence binding affinity to target enzymes or receptors.
- Carboxylic Acid : This functionality is often associated with increased bioactivity due to potential interactions with biological macromolecules.
Synthesis and Modifications
The synthesis of (3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acid can be achieved through various organic chemistry techniques tailored to introduce specific functional groups while maintaining the integrity of the morpholine structure.
Synthetic Routes
| Methodology | Description |
|---|---|
| Protecting Group Strategies | Use of tert-butoxycarbonyl for amine protection |
| Functionalization Techniques | Modification at the 3 and 6 positions |
These synthetic strategies allow for the creation of derivatives with enhanced or altered biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
